Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-
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Overview
Description
Bicyclo[420]octa-1,3,5-triene, 7-iodo- is a chemical compound that belongs to the bicyclic family of organic compounds It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with an iodine atom attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- typically involves the use of rhodium (I) complexes as catalysts. One common method is the one-pot procedure starting from terminal aryl alkynes. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- are not well-documented in the literature. the use of efficient catalytic systems and one-pot procedures, as described above, can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[4.2.0]octa-1,3,5-trienes, ketones, alcohols, and more saturated bicyclic compounds.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the creation of photo and thermopolymerizable composites.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. The presence of the iodine atom at the 7th position also influences its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A similar bicyclic compound with a four-membered ring fused to a benzene ring.
Benzocyclobutane: Another related compound with a similar core structure but different functional groups.
Benzocyclobutene, 1,2-dihydro-: A hydrogenated derivative of benzocyclobutene.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- is unique due to the presence of the iodine atom at the 7th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
78329-06-3 |
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Molecular Formula |
C8H7I |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
7-iodobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H7I/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
InChI Key |
MJWKGWMHKGYNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C21)I |
Origin of Product |
United States |
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